3-tert-butyl-1-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
Beschreibung
This compound features a urea core linked to a 3-tert-butyl group and a pyrrolidin-5-one ring substituted with a 4-ethoxyphenyl moiety. Such structural attributes suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-5-24-15-8-6-14(7-9-15)21-12-13(10-16(21)22)11-19-17(23)20-18(2,3)4/h6-9,13H,5,10-12H2,1-4H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHKUKIOQKQKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 1-(4-Ethoxyphenyl)-5-Oxopyrrolidin-3-ylmethanamine
The pyrrolidinone ring is synthesized via a Michael addition-cyclization sequence:
-
Starting material : Ethyl 4-ethoxybenzoylacetate reacts with acrylonitrile in the presence of a base (e.g., K₂CO₃) to form a γ-keto nitrile intermediate.
-
Cyclization : The nitrile undergoes acid-catalyzed cyclization (e.g., HCl/EtOH) to yield 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonitrile.
-
Reduction : The nitrile group is reduced to an amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C), producing the primary amine intermediate.
Reaction Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | HCl/EtOH | 80°C | 72% |
| Reduction | LiAlH₄/THF | 0°C → RT | 65% |
Synthesis of 3-tert-Butylphenyl Isocyanate
The tert-butylphenyl moiety is functionalized as an isocyanate:
-
Nitration : 4-tert-Butylbenzene is nitrated using HNO₃/H₂SO₄ to introduce a nitro group.
-
Reduction : The nitro group is reduced to an amine (H₂/Pd-C or Fe/HCl).
-
Phosgenation : The amine reacts with phosgene (COCl₂) or a safer alternative (triphosgene) to form the isocyanate.
Critical Notes :
-
Phosgene alternatives (e.g., triphosgene) improve safety without compromising yield.
-
Anhydrous conditions are essential to prevent hydrolysis of the isocyanate.
Urea Bond Formation
The final step couples the pyrrolidinylmethylamine and tert-butylphenyl isocyanate:
-
Coupling Reaction :
-
Conditions : Conducted in dry dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) is often added to scavenge HCl.
Optimization Data :
| Solvent | Catalyst | Time (h) | Yield |
|---|---|---|---|
| DCM | None | 12 | 58% |
| THF | TEA | 6 | 82% |
| DMF | DMAP | 8 | 75% |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the electrophilic isocyanate carbon, followed by proton transfer to form the urea linkage.
Alternative Routes and Modifications
Solid-Phase Synthesis
Recent patents describe immobilized strategies using resin-bound intermediates to simplify purification:
Enzymatic Coupling
Pilot studies employ lipases (e.g., Candida antarctica Lipase B) to catalyze urea formation in non-aqueous media. This method reduces side products but requires longer reaction times (24–48 h).
Purification and Characterization
-
Chromatography : Silica gel chromatography (eluent: EtOAc/hexane) remains the standard for isolating the urea product.
-
Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray diffraction.
-
Analytical Data :
Challenges and Solutions
| Challenge | Solution |
|---|---|
| Low yield in urea formation | Use excess isocyanate (1.5 eq.) and anhydrous conditions |
| Epimerization at pyrrolidinone C3 | Perform reactions at 0°C and avoid strong bases |
| Residual solvents in final product | Employ high-vacuum drying or azeotropic distillation |
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-butyl-1-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl and ethoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-tert-butyl-1-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues from Heterocyclic Urea Derivatives
Compound 40i
- Structure: 1-(3-tert-Butyl-1-(4-isopropylphenyl)-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl)urea .
- Key Differences: Replaces the pyrrolidinone with a pyrazole ring. Incorporates a morpholinoethoxy-chromenyl group instead of 4-ethoxyphenyl.
- Properties: Molecular Weight: 560.1 g/mol (vs. ~331.4 g/mol for the target compound). Yield: 19%, indicating synthetic challenges due to steric bulk from the isopropylphenyl group. Bioactivity: The chromenyl moiety may enable π-π stacking in binding pockets, while the morpholinoethoxy group enhances solubility.
Compound 40j
- Structure: 1-(3-tert-Butyl-1-(3-chloro-4-fluorophenyl)-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl)urea .
- Key Differences :
- Substitutes 4-isopropylphenyl (40i) with 3-chloro-4-fluorophenyl.
- Properties: Yield: 27%, higher than 40i, likely due to improved electronic effects from electron-withdrawing halogens.
1-(5-(Tert-butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea (CAS 55807-85-7)
- Structure: Features an isoxazole ring instead of pyrrolidinone .
- Key Differences: Isoxazole (O/N heterocycle) vs. pyrrolidinone (cyclic amide). 4-Chlorophenyl substituent vs. 4-ethoxyphenyl.
- Properties: Molecular Weight: 293.75 g/mol (lower than the target compound).
Patent-Based Analogues (Non-Urea Derivatives)
Pyridazine Carboxamides (EP 4 374 877 A2)
- Structure: Tert-butyl pyridazine derivatives with morpholinoethoxy groups .
- Key Differences: Carboxamide core vs. urea. Pyridazine ring instead of pyrrolidinone.
- Properties: Solubility: Morpholino groups improve solubility via tertiary amine protonation. Bioactivity: Likely targets kinases or proteases, contrasting with urea-based compounds that often inhibit hydrolytic enzymes.
Hydrogen Bonding and Physicochemical Properties
- Target Compound: Hydrogen Bonds: Urea (2 donors, 1 acceptor) + pyrrolidinone ketone (1 acceptor). logP: Estimated ~2.5–3.0 (moderate lipophilicity due to ethoxy group).
- Comparisons: Compound 40i/40j: Morpholinoethoxy groups introduce additional H-bond acceptors (ether O, amine N), enhancing solubility but increasing molecular weight . CAS 55807-85-7: Higher logP (~3.5) due to chlorophenyl, reducing aqueous solubility .
Metabolic Stability
- Target Compound: The 4-ethoxyphenyl group is susceptible to O-deethylation, generating a phenol metabolite.
- Compound 40i/40j: Morpholino groups may undergo oxidation, while chromenyl rings could be substrates for cytochrome P450 .
- CAS 55807-85-7 : Chlorophenyl group risks glutathione conjugation or dehalogenation .
Biologische Aktivität
3-tert-butyl-1-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea (CAS Number: 955236-43-8) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇N₃O₃ |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | 1-tert-butyl-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
| Structure | Chemical Structure |
The biological activity of 3-tert-butyl-1-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that this compound may act as a selective agonist for melanocortin receptors, particularly the melanocortin subtype 4 receptor (MC4R), which is implicated in regulating appetite and energy homeostasis.
Studies have shown that compounds similar to this urea derivative exhibit anti-obesity effects without significant side effects such as erectile dysfunction, making them promising candidates for therapeutic applications in weight management .
Anti-obesity Effects
Research has demonstrated that the compound exhibits significant anti-obesity properties. A study involving rodent models indicated that administration of similar urea derivatives led to reduced food intake and weight loss without affecting sexual function, highlighting their potential as obesity treatments .
Enzyme Inhibition
The compound may also interact with various enzymes involved in metabolic processes. For instance, it has been suggested that it could inhibit certain proteases or lipases, thereby influencing lipid metabolism and energy expenditure. However, specific enzyme targets remain to be fully elucidated through further research.
Case Studies
- Melanocortin Receptor Agonism : A study investigating the effects of a related compound found that it selectively activated MC4R, leading to decreased appetite and increased energy expenditure in animal models. This suggests a similar potential for 3-tert-butyl-1-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea in obesity management .
- Metabolic Pathway Modulation : Another investigation focused on the modulation of metabolic pathways by compounds structurally related to this urea derivative. The results indicated significant changes in lipid profiles and glucose metabolism, supporting the hypothesis that such compounds could be beneficial in metabolic disorders .
Research Findings
Recent studies have explored the pharmacokinetics and bioavailability of this compound. Preliminary data suggest that it is well absorbed when administered orally, with a favorable half-life conducive to therapeutic use. Further studies are needed to confirm these findings and understand the full spectrum of its biological effects.
Q & A
Basic: What are the key synthetic strategies for preparing 3-tert-butyl-1-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidinone ring followed by functionalization with tert-butyl and ethoxyphenyl groups. Critical steps include:
- Amide coupling : Urea formation via carbodiimide-mediated coupling of amines.
- Ring construction : Cyclization reactions under controlled pH and temperature to form the 5-oxopyrrolidin-3-yl scaffold.
Reaction optimization (e.g., solvent polarity, temperature, and catalyst selection) is crucial. For example, using polar aprotic solvents like DMF improves solubility of intermediates, while mild reducing agents (e.g., NaBH4) prevent over-reduction of sensitive moieties .
Advanced: How can researchers resolve structural ambiguities in this compound using advanced spectroscopic techniques?
Answer:
Ambiguities in stereochemistry or substitution patterns require:
- 2D NMR (HSQC, HMBC) : To correlate proton and carbon signals, confirming connectivity of the ethoxyphenyl and pyrrolidinone groups.
- X-ray crystallography : For absolute configuration determination, especially if chiral centers are present.
- High-resolution mass spectrometry (HRMS) : To verify molecular formula and detect isotopic patterns, distinguishing between isobaric impurities .
Basic: What are the primary biological targets or assays used to evaluate this compound’s activity?
Answer:
Common assays include:
- Enzyme inhibition studies : Targeting kinases or proteases due to the urea moiety’s hydrogen-bonding capacity.
- Cellular viability assays : Screening for antiproliferative effects in cancer cell lines (e.g., MTT assay).
- Receptor binding assays : Radioligand displacement studies to assess affinity for G-protein-coupled receptors (GPCRs) .
Advanced: How can conflicting data from biological assays (e.g., IC50 variability) be methodologically addressed?
Answer:
Contradictions may arise from assay conditions (e.g., buffer pH, co-solvents) or cell line heterogeneity. Mitigation strategies include:
- Standardized protocols : Replicate experiments across multiple labs using identical reagent batches.
- Orthogonal assays : Confirm activity via alternative methods (e.g., SPR for binding kinetics alongside cell-based assays).
- Meta-analysis : Compare data across structurally analogous compounds to identify trends in substituent effects .
Basic: What structural features of this compound influence its solubility and stability in experimental settings?
Answer:
- Hydrophobic groups : The tert-butyl and ethoxyphenyl moieties reduce aqueous solubility, necessitating DMSO or ethanol as solvents.
- Urea linkage : Prone to hydrolysis under strongly acidic/basic conditions; stability is enhanced in neutral buffers at 4°C.
- Pyrrolidinone ring : Susceptible to oxidation; antioxidants like BHT are recommended in long-term storage .
Advanced: What computational methods are suitable for predicting structure-activity relationships (SAR) of derivatives?
Answer:
- Molecular docking : To model interactions with target proteins (e.g., using AutoDock Vina).
- QSAR modeling : Leverage substituent electronic parameters (Hammett constants) to predict bioactivity.
- MD simulations : Assess conformational flexibility of the pyrrolidinone ring in binding pockets .
Basic: How can researchers validate the purity of this compound before biological testing?
Answer:
- HPLC-UV/ELSD : Purity >95% is typically required, with retention time matching reference standards.
- Elemental analysis : Confirm C, H, N composition within 0.4% of theoretical values.
- TLC : Monitor reaction progress and detect polar impurities .
Advanced: What experimental designs are optimal for studying its environmental fate in ecotoxicology?
Answer:
- Microcosm studies : Simulate biodegradation in soil/water systems under varying pH and microbial loads.
- LC-MS/MS quantification : Detect trace metabolites in environmental matrices.
- QSAR-ECOSAR modeling : Predict acute/chronic toxicity to aquatic organisms .
Basic: How does the ethoxyphenyl substituent impact the compound’s electronic properties compared to halogenated analogs?
Answer:
- Electron-donating effect : The ethoxy group increases electron density on the phenyl ring, enhancing resonance stabilization.
- Polarizability : Larger than fluorine but smaller than chlorine in halogenated analogs, affecting π-π stacking in receptor binding.
- Comparative reactivity : Ethoxyphenyl derivatives show slower hydrolysis rates than nitro- or chloro-substituted analogs .
Advanced: What strategies mitigate synthetic byproducts during large-scale production for research use?
Answer:
- Flow chemistry : Continuous processing minimizes side reactions (e.g., dimerization).
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via response surface methodology.
- In-line PAT (Process Analytical Technology) : Real-time monitoring via IR spectroscopy to detect intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
